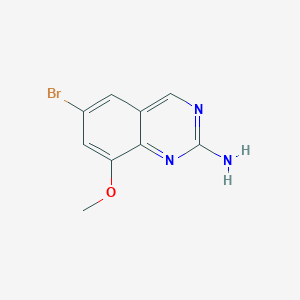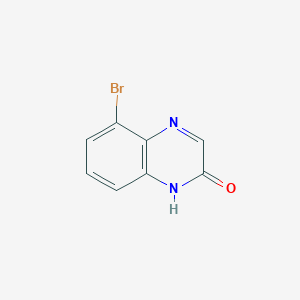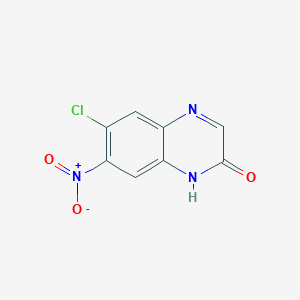![molecular formula C14H20F4N2O4 B15230519 7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate](/img/structure/B15230519.png)
7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluoro-3-azabicyclo[410]heptanehemioxalate is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
- 7,7-Difluoro-3-azabicyclo[4.1.0]heptane methanol
Uniqueness
7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate is unique due to its specific bicyclic structure and the presence of fluorine atoms, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H20F4N2O4 |
|---|---|
Peso molecular |
356.31 g/mol |
Nombre IUPAC |
7,7-difluoro-3-azabicyclo[4.1.0]heptane;oxalic acid |
InChI |
InChI=1S/2C6H9F2N.C2H2O4/c2*7-6(8)4-1-2-9-3-5(4)6;3-1(4)2(5)6/h2*4-5,9H,1-3H2;(H,3,4)(H,5,6) |
Clave InChI |
RJLRLIYSUCEUJX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1C2(F)F.C1CNCC2C1C2(F)F.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15230442.png)
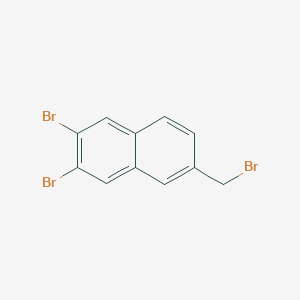
![3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15230458.png)
![7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15230459.png)
![Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15230467.png)

![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B15230477.png)

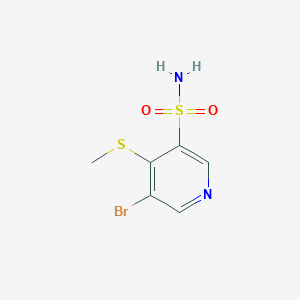
![Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15230498.png)
